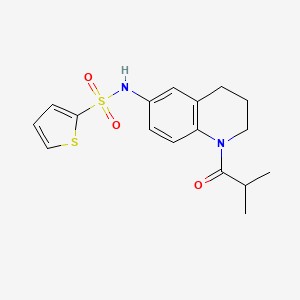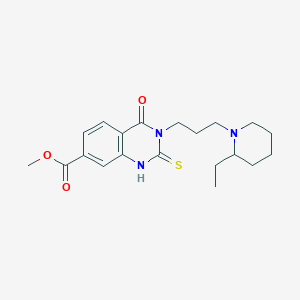
Methyl 3-(3-(2-ethylpiperidin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinazoline, a type of organic compound that is a heterocyclic aromatic molecule with a two-ring structure. Quinazolines are often used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecule contains a quinazoline core, which is a bicyclic structure consisting of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms . It also has a piperidine ring, which is a common motif in many pharmaceuticals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, and the presence of functional groups (like the carboxylate group) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Potential as Anti-Cancer Agent
Research by Riadi et al. (2021) on a similar quinazolinone-based derivative demonstrates significant cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Antimicrobial and Anticonvulsant Activities
Desai et al. (2007) synthesized new quinazolines that showed significant antibacterial and antifungal activities against a range of microorganisms, indicating potential applications in treating bacterial and fungal infections (Desai et al., 2007). Additionally, Rajasekaran et al. (2013) explored derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones for their anticonvulsant activities, suggesting potential uses in treating seizure disorders (Rajasekaran et al., 2013).
Breast Cancer Treatment
Gaber et al. (2021) synthesized new 1,2-dihydroquinoline-3-carboxylic acid derivatives and tested their anticancer effects against the MCF-7 breast cancer cell line. Some compounds demonstrated strong anticancer activity, highlighting the potential of these derivatives in breast cancer treatment (Gaber et al., 2021).
Synthesis and Characterization
The synthesis and characterization of related quinazoline derivatives are crucial for understanding their properties and potential applications. For instance, Khaligh (2014) described the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, contributing to the development of novel compounds (Khaligh, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 3-[3-(2-ethylpiperidin-1-yl)propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-3-15-7-4-5-10-22(15)11-6-12-23-18(24)16-9-8-14(19(25)26-2)13-17(16)21-20(23)27/h8-9,13,15H,3-7,10-12H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOJWIWEWIWHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

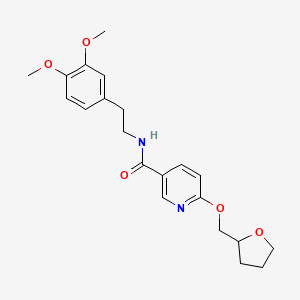


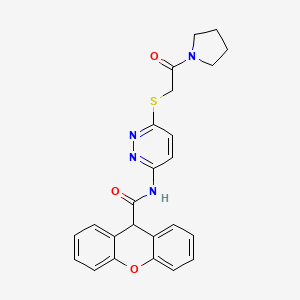
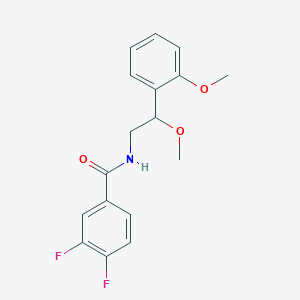
![8-(4-Fluorophenyl)-1-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2750704.png)

![1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2750710.png)
![3-Methoxy-4-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde](/img/structure/B2750711.png)
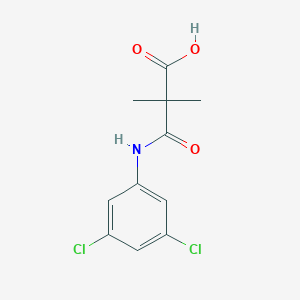


![5-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2750716.png)
